6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20110166
InChI: InChI=1S/C20H25N5O3/c1-4-9-24-17(21)14(19(26)22-8-5-10-28-3)11-15-18(24)23-16-7-6-13(2)12-25(16)20(15)27/h6-7,11-12,21H,4-5,8-10H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol

6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC20110166

Molecular Formula: C20H25N5O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C20H25N5O3
Molecular Weight 383.4 g/mol
IUPAC Name 6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C20H25N5O3/c1-4-9-24-17(21)14(19(26)22-8-5-10-28-3)11-15-18(24)23-16-7-6-13(2)12-25(16)20(15)27/h6-7,11-12,21H,4-5,8-10H2,1-3H3,(H,22,26)
Standard InChI Key HZHIOAABKBANLW-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=C(C=CC3=N2)C

Introduction

Molecular Features

  • Molecular Formula: C23H32N6O4C_{23}H_{32}N_6O_4 .

  • Molecular Weight: 456.5 g/mol .

  • IUPAC Name: 6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .

Structural Representation

The compound features a triazatricyclic core with multiple functional groups:

  • A ketone group at position 2.

  • A propyl substituent at position 7.

  • An imino group at position 6.

  • A methoxypropyl group attached to the nitrogen atom.

Table 1: Key Structural Details

FeatureDescription
Core StructureTriazatricyclo framework
Functional GroupsKetone, imino, methoxypropyl
SubstituentsMethyl (position 13), propyl (position 7)

Synthesis

The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks with functionalized substituents:

  • Cyclization: Formation of the triazatricyclic core via condensation reactions.

  • Substitution: Introduction of the methoxypropyl and propyl groups through nucleophilic substitution or alkylation.

Analytical Data

Key analytical techniques used to confirm the structure include:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^{13}C) NMR reveal details about the electronic environment of the substituents .

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups such as ketones and imines.

Potential Activities

Preliminary studies suggest that compounds with similar structures exhibit:

  • Anticancer properties through inhibition of tumor cell growth .

  • Antimicrobial activity by targeting bacterial enzymes or DNA replication pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator